molecular formula C28H37NO3 B1248039 Nodulisporic Acid F

Nodulisporic Acid F

Cat. No. B1248039
M. Wt: 435.6 g/mol
InChI Key: FYZYVTHTMPXJHJ-UOOBVZAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nodulisporic Acid F is a natural product found in Nodulisporium and Hypoxylon with data available.

Scientific Research Applications

Biosynthesis and Enzymatic Functions

  • Nodulisporic Acid F (NAF), part of the nodulisporic acids group, demonstrates potent insecticidal activities. A study identified a gene cluster in Hypoxylon pulicicidum responsible for NAF biosynthesis. This study highlights the function of four genes, including nodM and nodW, which encode enzymes with unique functionalities crucial for NAF synthesis (Van de Bittner et al., 2018).

Structural and Biogenetic Insights

  • Nodulisporic acids D, E, and F are part of a family of nontremorogenic indole-diterpenoids, with antiflea properties. Nodulisporic Acid F is noted for its simpler structure, lacking multiple isoprene residues, making it an early biosynthetic intermediate in this series. The study also proposes a biogenetic grid for nodulisporic acids (Singh et al., 2004).

Synthetic Studies

  • Synthetic studies have been conducted to develop new methods for constructing the indole skeleton of NAF, with Smith’s group achieving its first total synthesis. This approach has implications for constructing more advanced nodulisporic acids (Okada, 2019).

Biogeography and Strain Analysis

  • NAF was initially isolated from an endophytic Nodulisporium sp. Subsequent studies have identified other Nodulisporium strains producing NAF from various environmental substrata across several continents. This research provides insights into the morphological and genetic characteristics of these strains (Polishook et al., 2001).

Mode of Action in Insecticide Activity

  • Research utilizing Drosophila melanogaster has shed light on NAF's mode of action as an insecticide. NAF-resistant flies indicated that NAF and ivermectin target glutamate-gated chloride channels, with mutations in these channels reducing sensitivity to NAF. This study highlights NAF's potential as a novel insecticidal agent (Kane et al., 2000).

Indole-Diterpene Biosynthesis

  • A multifunctional monooxygenase plays a critical role in NAF biosynthesis, leading to the creation of a complex array of Nodulisporic Acids, including NAF. This study emphasizes the promiscuity of the enzyme NodJ in NAF biosynthesis, producing multiple biosynthetic products and contributing to NAF's complex metabolic profile (Richardson et al., 2022).

properties

Product Name

Nodulisporic Acid F

Molecular Formula

C28H37NO3

Molecular Weight

435.6 g/mol

IUPAC Name

(E)-5-[(1S,12S,15R,16S,17S,20S)-17-hydroxy-1,16,20-trimethyl-3-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-2(10),4,6,8-tetraen-16-yl]-2-methylpent-2-enoic acid

InChI

InChI=1S/C28H37NO3/c1-17(25(31)32)8-7-14-26(2)22-12-11-18-16-20-19-9-5-6-10-21(19)29-24(20)28(18,4)27(22,3)15-13-23(26)30/h5-6,8-10,18,22-23,29-30H,7,11-16H2,1-4H3,(H,31,32)/b17-8+/t18-,22-,23-,26-,27-,28+/m0/s1

InChI Key

FYZYVTHTMPXJHJ-UOOBVZAFSA-N

Isomeric SMILES

C/C(=C\CC[C@]1([C@@H]2CC[C@H]3CC4=C([C@@]3([C@]2(CC[C@@H]1O)C)C)NC5=CC=CC=C45)C)/C(=O)O

Canonical SMILES

CC(=CCCC1(C2CCC3CC4=C(C3(C2(CCC1O)C)C)NC5=CC=CC=C45)C)C(=O)O

synonyms

nodulisporic acid F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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